Tetrabutylphosphonium iodide
Overview
Description
Synthesis Analysis Tetrabutylphosphonium iodide is synthesized through palladium-catalyzed coupling reactions, showcasing the method's compatibility with various functional groups. This efficient synthesis involves the coupling of aryl iodides, bromides, or triflates with triphenylphosphine, yielding functionalized tetraarylphosphonium salts in high yields. This process is notable for its adaptability to different functional groups such as alcohols, ketones, aldehydes, phenols, and amides, indicating the versatility of tetrabutylphosphonium iodide's synthesis methods (Marcoux & Charette, 2008).
Molecular Structure Analysis The molecular structure of tetra(4-methoxyphenyl)phosphonium iodide, a related compound, has been elucidated through crystallographic studies. It is characterized by a noncentrosymmetric orthorhombic space group, with dimensions indicating a quasi-octupolar tetrahedral chromophore structure. This structure contributes to its nonlinear optical properties, underlining the significance of structural analysis in understanding the functional capabilities of tetrabutylphosphonium iodide derivatives (Bourgogne et al., 2000).
Chemical Reactions and Properties Phosphonium salts, including tetrabutylphosphonium iodide, play a crucial role in various chemical reactions. They have demonstrated utility in the synthesis of cyclic carbonates through carbon dioxide fixation under atmospheric pressure, highlighting their role in coupling reactions with epoxides to produce five-membered cyclic carbonates. These reactions are facilitated by the unique catalytic properties of phosphonium salts, demonstrating the broad chemical reactivity and application potential of tetrabutylphosphonium iodide (Toda et al., 2016).
Physical Properties Analysis The physical properties of tetrabutylphosphonium iodide are closely linked to its crystalline structure and the arrangement of cation-anion pairs. Studies have shown that the material crystallizes in a noncentrosymmetric orthorhombic space group, with specific unit cell parameters contributing to its physical characteristics. These properties are essential for understanding the material's behavior and potential applications in various fields (Bourgogne et al., 2000).
Chemical Properties Analysis The chemical properties of tetrabutylphosphonium iodide facilitate its role in numerous reactions, including the catalysis of carbon dioxide transformation to synthesize α-alkylidene cyclic carbonates at ambient conditions. The efficiency of this process is attributed to the ionic liquid's capability to capture and activate CO2, showcasing the chemical versatility of tetrabutylphosphonium iodide and its derivatives (Wu et al., 2017).
Scientific Research Applications
Catalysis in Organic Synthesis
Tetrabutylammonium iodide has been identified as an efficient catalyst in the cyclization of unsaturated N-chloroamines, facilitating the synthesis of 3-chloropiperidines through N-iodoamine intermediates acting as iodonium ion sources. This process demonstrates its utility in organic synthesis and catalysis (Noack & Göttlich, 2002).
Nonlinear Optical Properties
The tetra(4-methoxyphenyl)phosphonium iodide crystal showcases quasi-octupolar tetrahedral chromophores with quadratic nonlinear optical properties. These properties indicate potential in photonic and electronic applications due to their hyperpolarizability and transparency (Bourgogne et al., 2000).
Biomass-Derived Solvent Applications
Tetrabutylphosphonium 4-ethoxyvalerate, derived from γ-valerolactone, has been used as an alternative solvent in Pd-catalyzed Sonogashira coupling reactions. This application demonstrates the potential of biomass-derived solvents in industrially important transformations, combining environmental efficiency with chemical effectiveness (Orha et al., 2019).
Flame Retardant Applications
Research on the application of piperazine-phosphonates as flame retardants on cotton fabric has shown the effectiveness of Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP). These compounds, when applied to cotton, significantly alter its thermal degradation properties (Nguyen et al., 2014).
Iodide Sensing
Tetrabutylphosphonium-based ionic liquids have been employed in solid-state ion-selective electrodes (ISEs) for iodide sensing. Their utilization demonstrates their effectiveness in developing sensors with good sensitivity and selectivity towards specific ions (Shvedene et al., 2012).
Colorimetric Iodide Sensing
Research on the use of citrate-stabilized core/shell Cu@Au nanoparticles for iodide recognition and sensing highlights the unique colorimetric properties of these nanoparticles, which change color in the presence of iodide ions. This approach offers a novel method for the rapid and reliable detection of iodide (Zhang et al., 2011).
Synthesis of Functionalized Tetraarylphosphonium Salts
The palladium-catalyzed synthesis of functionalized tetraarylphosphonium salts has been reported, demonstrating compatibility with various functional groups and high yields. This method has applications in the production of phosphonium salts for various industrial and research purposes (Marcoux & Charette, 2008).
Corrosion Inhibition
Studies on the corrosion inhibitive action of tetra butyl phosphonium hydroxide (TBPH) on mild steel in acidic medium, particularly when combined with potassium iodide (KI), show significant improvements in corrosion inhibition efficiency. This application is crucial in materials science for protecting metals from corrosive environments (Vashisht et al., 2016).
Analytical Chemistry Applications
In analytical chemistry, tetrabutylphosphonium iodide has been used in methods such as the determination of trace inorganic anions by electron-capture gas chromatography. It serves as a phase-transfer catalyst in reactions, showcasing its utility in precise analytical measurements (Funazo et al., 1986).
Safety And Hazards
properties
IUPAC Name |
tetrabutylphosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIYPTIBRAUPLQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3115-68-2 (Parent) | |
Record name | Phosphonium, tetrabutyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20953241 | |
Record name | Tetrabutylphosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium iodide | |
CAS RN |
3115-66-0 | |
Record name | Phosphonium, tetrabutyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3115-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, tetrabutyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylphosphonium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrabutylphosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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